1,2-Oxazol-3-ylmethanesulfonyl chloride
Overview
Description
1,2-Oxazol-3-ylmethanesulfonyl chloride: is an organic compound with the molecular formula C4H4ClNO3S and a molecular weight of 181.6 g/mol . It is also known by its IUPAC name, 3-isoxazolylmethanesulfonyl chloride . This compound is typically found in a powder form and is used in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Oxazol-3-ylmethanesulfonyl chloride can be synthesized through the reaction of 1,2-oxazole with methanesulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in an industrial setting would likely involve similar reaction conditions but on a larger scale. This would include the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Oxazol-3-ylmethanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group . It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives .
Common Reagents and Conditions:
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonate esters.
Thiols: React to form sulfonothioates under similar conditions.
Major Products: The major products formed from these reactions include sulfonamides , sulfonate esters , and sulfonothioates .
Scientific Research Applications
1,2-Oxazol-3-ylmethanesulfonyl chloride has several applications in scientific research, particularly in the fields of chemistry , biology , medicine , and industry .
Chemistry: : It is used as a reagent in organic synthesis to introduce the sulfonyl chloride group into various molecules .
Biology: : It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function .
Medicine: : It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: : It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 1,2-oxazol-3-ylmethanesulfonyl chloride exerts its effects involves the nucleophilic attack on the sulfonyl chloride group . This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the chloride ion . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the oxazole ring.
Benzenesulfonyl chloride: Contains a benzene ring instead of an oxazole ring.
Tosyl chloride: Contains a toluene ring and is commonly used in organic synthesis.
Uniqueness: : 1,2-Oxazol-3-ylmethanesulfonyl chloride is unique due to the presence of the oxazole ring , which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides . This makes it particularly useful in specific synthetic applications where the oxazole moiety is desired .
Properties
IUPAC Name |
1,2-oxazol-3-ylmethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJDCFQEMYUREM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-86-5 | |
Record name | 1,2-oxazol-3-ylmethanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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